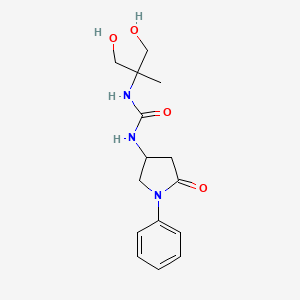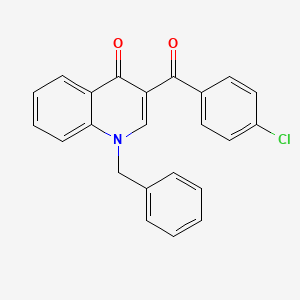
1-benzyl-3-(4-chlorobenzoyl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-3-(4-chlorobenzoyl)quinolin-4(1H)-one is a synthetic compound that belongs to the family of quinoline derivatives. It has been extensively studied for its potential use in various scientific research applications. In
Wissenschaftliche Forschungsanwendungen
Quinoxaline Derivatives for Pharmaceutical Applications : Quinoxaline derivatives like 1-benzyl-3-(4-chlorobenzoyl)quinolin-4(1H)-one show promise in pharmaceutical applications due to their structural properties. The synthesis and properties of similar compounds, such as isoxazolequinoxaline derivatives, have been explored for potential anti-cancer applications. These derivatives have been synthesized and characterized through techniques like X-ray diffraction, NMR, and LC-MS spectra. Docking studies have predicted their potential as anti-cancer agents against specific proteins (Abad et al., 2021).
Fluorescein-based Dyes for Biological Sensing : Quinoline derivatives have been utilized in the development of fluorescein-based dyes for sensing biological Zn(II). Compounds like QZ1 and QZ2, which are derivatized with 8-aminoquinoline, demonstrate significant fluorescence enhancements upon Zn(II) coordination, making them useful in biological and medical research (Nolan et al., 2005).
Synthesis of Angular Tetracyclic Compounds for Enzymatic Enhancement : Another application is seen in the synthesis of angular tetracyclic thieno and thiopyrano[3,2- c ]benzo[ h ]quinolinones, which have been found to enhance the activity of enzymes like α-amylase. These compounds, derived from quinolinone structures, can significantly increase the production of α-D-glucose, suggesting potential use in biochemical research (Abass, 2007).
Coordination Chemistry for Metal Interaction Studies : The adaptable coordination chemistry of related compounds like 6-chloro-2-(quinolin-2-yl)-2,4-dihydro-1H-benzo[d][1,3]oxazine towards metals like zinc and mercury has been investigated. This research highlights the versatility of quinoline derivatives in forming different environments for metal centers, useful in inorganic and coordination chemistry (Ardizzoia et al., 2010).
Regioselective Nucleophilic Substitution in Chemical Synthesis : Quinolinones have been studied for their regioselective nucleophilic substitution properties. This research is valuable in the field of organic synthesis, providing insights into the reactions and derivatizations of quinolinone compounds (Ismail & Abass, 2001).
Eigenschaften
IUPAC Name |
1-benzyl-3-(4-chlorobenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO2/c24-18-12-10-17(11-13-18)22(26)20-15-25(14-16-6-2-1-3-7-16)21-9-5-4-8-19(21)23(20)27/h1-13,15H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCVWEQBPKZPMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(4-chlorobenzoyl)quinolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

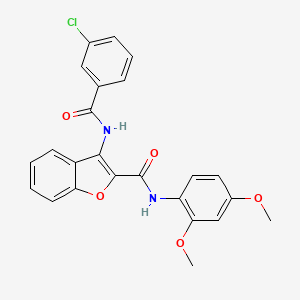
![1-(2-chlorobenzyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2971797.png)
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-phenylacetamide](/img/structure/B2971798.png)
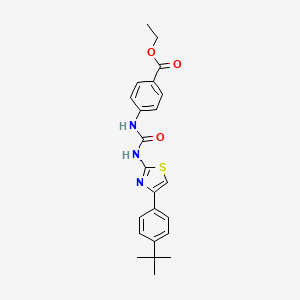

![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-ethylphenyl)acetamide](/img/structure/B2971802.png)
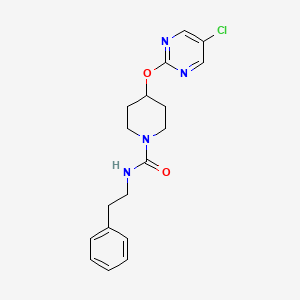
![N-(3-methoxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2971810.png)
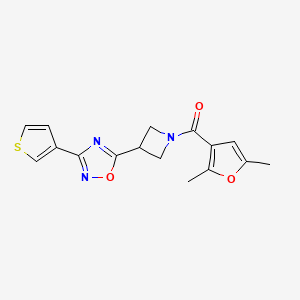
![2-[1-(2-Fluoropyridine-4-carbonyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B2971812.png)
![1-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2971813.png)
![N-(3-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2971814.png)
![N-[[5-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2971816.png)
